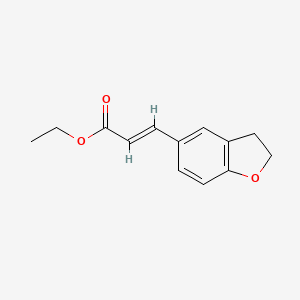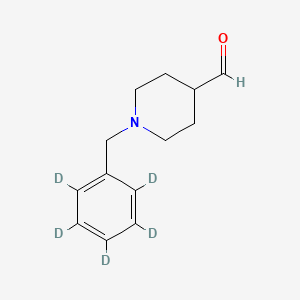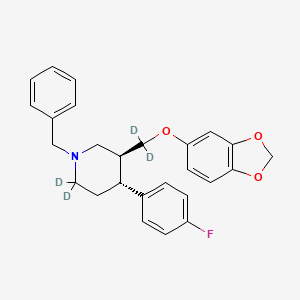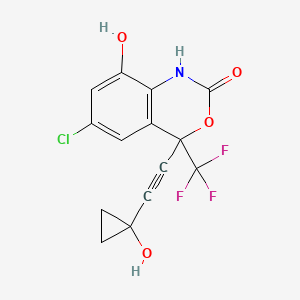
rac 8,14-Dihydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 8,14-Dihydroxy Efavirenz: is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is of significant interest due to its potential biological activities and its role in the metabolism of Efavirenz.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 8,14-Dihydroxy Efavirenz involves the hydroxylation of Efavirenz at the 8 and 14 positions. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically involves the use of cytochrome P450 enzymes, while chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of bioreactors for enzymatic hydroxylation or continuous flow reactors for chemical hydroxylation could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions: rac 8,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deoxy derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
rac 8,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Studied for its role in the metabolism of Efavirenz and its potential effects on drug efficacy and toxicity.
Industry: Used in the development of new pharmaceuticals and as a tool for studying drug metabolism and interactions.
Mechanism of Action
The mechanism of action of rac 8,14-Dihydroxy Efavirenz involves its interaction with various molecular targets and pathways. As a metabolite of Efavirenz, it may retain some of the parent compound’s activity, including inhibition of the HIV reverse transcriptase enzyme. Additionally, it may interact with other enzymes and receptors in the body, leading to various biological effects.
Comparison with Similar Compounds
Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
8-Hydroxy Efavirenz: Another metabolite of Efavirenz with similar biological activities.
7,8-Dihydroxy Efavirenz: A dihydroxylated metabolite with different hydroxylation positions.
Comparison: rac 8,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic properties compared to other Efavirenz metabolites. Its potential to interact with different molecular targets and pathways makes it a valuable compound for scientific research.
Properties
IUPAC Name |
6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFXLMJFSKQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675850 |
Source


|
| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189909-96-3 |
Source


|
| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
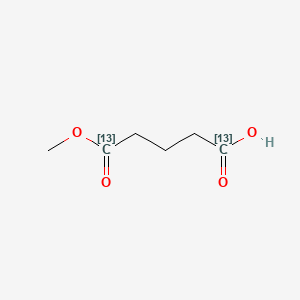
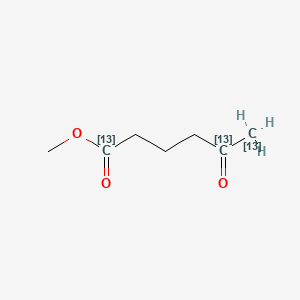
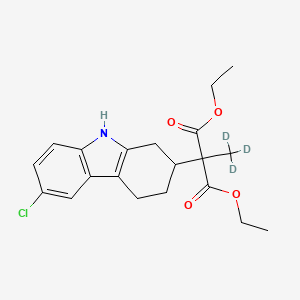
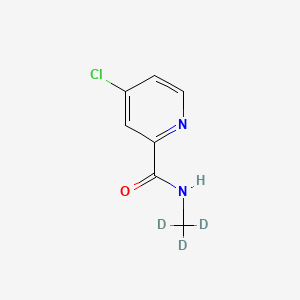
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/new.no-structure.jpg)

